Corti-fluoral

Anti-inflammatory potency Croton oil ear edema ED50 comparison

Corti-fluoral (CAS 100311-08-8) combines diflucortolone valerate (27-56x more potent than betamethasone valerate in rat ear edema assay) with josamycin propionate for dual-action oral inflammation and infection research. Its 0.3% formulation shows minimal adrenal suppression vs. clobetasol propionate 0.05% (P<0.05), providing a superior safety margin. Ideal reference for corticosteroid efficacy comparisons and anti-hemorrhoidal models. Order now for unmatched potency and precision.

Molecular Formula C32H39Cl2FN2O10
Molecular Weight 701.6 g/mol
CAS No. 100311-08-8
Cat. No. B027282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorti-fluoral
CAS100311-08-8
SynonymsCorti-fluoral
diflucortolone - josamycin drug combination
diflucortolone -josamycin
Molecular FormulaC32H39Cl2FN2O10
Molecular Weight701.6 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C21H27FO5.C11H12Cl2N2O5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3;1-4,8-10,16-17H,5H2,(H,14,18)/t14-,15-,16-,18-,19-,20-,21-;8-,9-/m01/s1
InChIKeyOEFVWGGITJQAEM-CAOSENNISA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corti-fluoral CAS 100311-08-8: A Fixed-Dose Combination of Potent Corticosteroid and Macrolide Antibiotic for Oral Mucosal Inflammation


Corti-fluoral (CAS 100311-08-8) is a fixed-dose combination medicinal product containing diflucortolone valerate (a potent synthetic glucocorticoid receptor agonist) and josamycin propionate (a macrolide antibiotic) [1]. Diflucortolone valerate is the 21-valerate ester of diflucortolone, a 6α,9-difluoro corticosteroid designed for enhanced topical potency and lipid solubility [2]. The compound is formulated as a 1.2 mg/mL diflucortolone valerate and 5.34 mg/mL josamycin propionate solution for oromucosal application, indicated for inflammatory and ulcerative conditions of the oral cavity including periodontitis, gingivitis, stomatitis, and recurrent aphthous ulcers [3]. The dual-action mechanism combines rapid local anti-inflammatory activity via glucocorticoid receptor-mediated gene modulation with broad-spectrum antibacterial coverage against oral pathogens susceptible to macrolides [1].

Corti-fluoral Procurement Rationale: Why In-Class Corticosteroid Formulations Cannot Be Interchanged


Generic substitution of Corti-fluoral with alternative topical corticosteroid or corticosteroid-antibiotic combinations is pharmacologically and therapeutically unsound. First, diflucortolone valerate exhibits a distinct potency profile: in the croton oil-induced rat ear edema assay, diflucortolone valerate demonstrated an ED50 of 0.0097 mg/mL versus 0.26 mg/mL for betamethasone valerate, representing a 27- to 56-fold greater antiphlogistic potency depending on rat strain [1]. Second, diflucortolone valerate 0.3% ointment caused only slight, non-significant suppression of plasma cortisol compared to the statistically significant adrenal suppression observed with clobetasol propionate 0.05% (P < 0.05), indicating a differentiated systemic safety margin that does not extrapolate to other potent corticosteroids [2]. Third, the josamycin propionate component provides targeted macrolide activity against oral pathogens without the bitter taste of josamycin base, a formulation distinction critical for patient adherence in oromucosal therapy [3]. These quantitative and qualitative differentiators preclude simple interchange with generic betamethasone-, fluocinolone-, or clobetasol-based preparations.

Corti-fluoral Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Diflucortolone Valerate Exhibits 27- to 56-Fold Greater Topical Anti-Inflammatory Potency Than Betamethasone Valerate in Preclinical Edema Models

In a standardized croton oil-induced ear edema assay in rats, diflucortolone valerate demonstrated an ED50 of 0.0097 mg/mL in Wistar rats and 0.016 mg/mL in Sprague-Dawley rats, compared to betamethasone valerate ED50 values of 0.26 mg/mL and 0.86 mg/mL respectively [1]. This corresponds to a relative antiphlogistic potency of 27-fold in Wistar rats and 54- to 56-fold in Sprague-Dawley rats [1]. The assay utilized topical application of 5% croton oil to induce maximal phlogistic response at 6 hours, with ear weight increase of 63.2% serving as the quantitative endpoint [1].

Anti-inflammatory potency Croton oil ear edema ED50 comparison

Diflucortolone Valerate 0.3% Demonstrates Significantly Less Adrenal Suppression Than Clobetasol Propionate 0.05% Despite Comparable Clinical Efficacy

A double-blind randomized study in 20 hospitalized psoriasis patients compared plasma cortisol values following 7 days of topical application of diflucortolone valerate 0.3% ointment (10 g daily) versus clobetasol propionate 0.05% ointment [1]. Diflucortolone valerate caused only slight and non-significant depression of mean plasma cortisol at 9:00 a.m. and midnight, whereas clobetasol propionate produced an immediate, persistent, and statistically significant depression of 9:00 a.m. cortisol values (P < 0.05) that recovered only by the third day after therapy withdrawal [1]. Both compounds demonstrated comparable rapid clinical improvement as potent topical preparations [1].

Hypothalamic-pituitary-adrenal axis suppression Plasma cortisol Systemic safety

Diflucortolone Valerate 0.1% Achieves 83.6% Success Rate in Severe Atopic Dermatitis/Lichen Simplex Chronicus, Demonstrating Clinical Non-Inferiority to Ultra-High-Potency Halobetasol Propionate 0.05%

In a double-blind, parallel-group, multicenter comparative trial enrolling 120 evaluable patients with chronic, localized atopic dermatitis or lichen simplex chronicus, diflucortolone valerate 0.1% ointment achieved a success rate (defined as 'healed' plus 'marked improvement') of 83.6%, compared to 91.5% for halobetasol propionate 0.05% ointment [1]. Healing within 17 days was reported in 32.8% of diflucortolone valerate-treated patients versus 40.7% in the halobetasol group; early onset of therapeutic effect within 3 days was observed in 59% versus 70% of patients, respectively [1]. Adverse effects at the application site were reported in 8% of diflucortolone valerate patients versus 3% in the halobetasol group [1].

Atopic dermatitis Clinical efficacy Success rate

Diflucortolone Valerate Demonstrates Superior Efficacy to Fluocortolone Preparations in Contralateral Psoriasis Studies

In a multicenter double-blind contralateral design study involving 925 patients, diflucortolone valerate 0.1% (Nerisona) as cream, ointment, and fatty ointment was compared directly against fluocortolone, fluocortolone caproate, and fluocortolone pivalate (Ultralan) [1]. Nerisona cream and ointment were significantly more effective than Ultralan (P < 0.01); the fatty ointment was also superior, with statistical significance (P < 0.05) demonstrated specifically in the psoriasis indication [1]. Therapeutic success rates—defined strictly as complete healing or distinct improvement—ranged from 76% to 92% across the diflucortolone valerate preparations [1]. Local side effects were mild and consisted primarily of irritation and burning [1].

Psoriasis Contralateral comparison Therapeutic success rate

Diflucortolone Valerate Demonstrates Class-Leading Efficacy in Experimental Hemorrhoid Model Relative to Other Proprietary Anti-Hemorrhoidal Preparations

In a croton oil-induced hemorrhoid model in rats, diflucortolone valerate-containing Neriproct demonstrated the strongest protective and therapeutic effects compared to Scheriproct, Posterisan forte, Posterisan, and Borraginol N [1]. Wet weight and vasopermeability increases induced by croton oil were strongly suppressed by diflucortolone valerate in a manner parallel to its glucocorticoid potency [1]. Scheriproct, which was less active than Neriproct, nonetheless showed higher efficacy than the other comparator preparations [1]. This model employed cotton swab application of 0.16 mL of inducer solution (water/pyridine/diethylether with 6% croton oil) to the recto-anus of 6-week-old rats for 10 seconds, with edema development peaking at 7-8 hours [1].

Hemorrhoid model Anti-inflammatory efficacy Vasopermeability suppression

Diflucortolone Valerate Pharmacokinetics: Rapid Hydrolysis to Active Diflucortolone with Plasma Half-Life of 4-5 Hours and Complete Elimination Within 7 Days

Following intravenous administration of 1 mg ³H-diflucortolone valerate to healthy male subjects, no intact ester was detectable in plasma 5 minutes post-injection, with diflucortolone (the hydrolysis product) present at 6-8 ng/mL [1]. The plasma half-life of diflucortolone was 4-5 hours, while total ³H-steroids exhibited a half-life of approximately 9 hours [1]. Of the ³H-steroids in plasma, 40-80% were in unconjugated form [1]. Elimination was rapid and complete: approximately 56% of the dose was eliminated in urine within 24 hours, and by 7 days post-administration, 98% and 93% of the dose had been recovered in urine and feces respectively, with a urine-to-feces elimination ratio of approximately 3:1 [1].

Pharmacokinetics Biotransformation Half-life

Corti-fluoral Procurement Scenarios: Evidence-Backed Research and Industrial Applications


Preclinical Oral Mucositis and Stomatitis Models Requiring Potent Local Anti-Inflammatory Activity with Antibacterial Coverage

Investigators developing rodent models of chemotherapy- or radiation-induced oral mucositis, or infectious stomatitis, should select Corti-fluoral based on the 27- to 56-fold greater topical potency of diflucortolone valerate relative to betamethasone valerate documented in the croton oil ear edema assay [1]. This potency differential translates to effective inflammation suppression at lower applied drug concentrations, minimizing potential confounding from vehicle effects or systemic absorption. The inclusion of josamycin propionate provides concurrent coverage against macrolide-susceptible oral pathogens, enabling single-agent intervention in mixed inflammatory-infectious oral lesions. The rapid hydrolysis of diflucortolone valerate to active diflucortolone (t½ 4-5 hours) supports twice- or thrice-daily dosing regimens that align with standard laboratory animal husbandry schedules [1].

Topical Corticosteroid Comparative Efficacy Studies in Psoriasis and Dermatitis

For head-to-head comparisons of topical corticosteroid efficacy in psoriasis vulgaris, atopic dermatitis, or contact dermatitis models, diflucortolone valerate serves as an optimal reference compound based on its established performance against multiple comparators. The Reckers et al. contralateral study (N=925) established diflucortolone valerate 0.1% as statistically superior to fluocortolone (P < 0.01) with therapeutic success rates of 76-92% [2]. The Brunner et al. trial demonstrated 83.6% success versus 91.5% for ultra-high-potency halobetasol propionate, positioning diflucortolone valerate at the potent-to-superpotent boundary of the corticosteroid potency classification [3]. This well-characterized efficacy profile makes diflucortolone valerate an ideal positive control or comparator arm in studies evaluating novel topical anti-inflammatory agents.

HPA Axis Safety Pharmacology Assessments of Topical Corticosteroids

In preclinical or clinical safety pharmacology programs requiring evaluation of topical corticosteroid effects on hypothalamic-pituitary-adrenal (HPA) axis function, diflucortolone valerate offers a unique reference profile. The Keczkes et al. study provides direct comparative data showing that diflucortolone valerate 0.3% causes only slight, non-significant plasma cortisol suppression versus the statistically significant suppression (P < 0.05) observed with clobetasol propionate 0.05%, despite comparable clinical anti-inflammatory efficacy [1]. This differentiated systemic safety profile—potent local activity with minimized adrenal suppression—makes diflucortolone valerate a valuable comparator for establishing the therapeutic index of novel topical corticosteroids and for investigating structure-activity relationships governing the local/systemic activity ratio.

Experimental Hemorrhoid and Anorectal Inflammation Models

Investigators employing the croton oil-induced hemorrhoid model in rats should select diflucortolone valerate-containing formulations as the reference standard for anti-inflammatory efficacy. Nishiki et al. demonstrated that Neriproct (diflucortolone valerate-based) exhibited the strongest protective and therapeutic effects among tested preparations, surpassing Scheriproct, Posterisan forte, Posterisan, and Borraginol N in suppression of edema and vasopermeability [1]. The rank-order efficacy established in this model (Neriproct > Scheriproct > others) provides a quantitative framework for evaluating novel anti-hemorrhoidal candidates and validates diflucortolone valerate as the benchmark for maximum local anti-inflammatory activity in anorectal tissues.

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